2-Bromo-1,5-naphthyridine

Descripción

Overview of Naphthyridine Isomers and their Significance in Chemical Research

Naphthyridines are a class of diazanaphthalenes, comprising a fused system of two pyridine (B92270) rings. researchgate.net There are six possible positional isomers, distinguished by the arrangement of the two nitrogen atoms within the bicyclic framework: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. researchgate.net Each isomer possesses a unique electronic distribution and steric environment, which in turn dictates its chemical reactivity and biological activity.

The interest in naphthyridine derivatives stems from their broad spectrum of applications. nih.gov They are found in natural products and have been extensively explored in medicinal chemistry, exhibiting activities such as antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netdiva-portal.org In materials science, their electron-deficient nature makes them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry. researchgate.netnih.gov

Historical Context of 1,5-Naphthyridine (B1222797) Research (since 2003)

While the first synthesis of a 1,5-naphthyridine derivative dates back much earlier, research focusing on this specific isomer has intensified significantly since 2003. mdpi.com This period has seen a surge in the development of novel synthetic methodologies for the construction and functionalization of the 1,5-naphthyridine ring system. mdpi.comresearchgate.net Advances in cross-coupling reactions and an increased understanding of their reactivity have allowed for the synthesis of a diverse library of substituted 1,5-naphthyridines. researchgate.net This has been driven by the discovery of their potential in various therapeutic areas and as functional materials. researchgate.netmdpi.com Reviews published in recent years highlight the significant progress made in the synthesis, reactivity, and applications of these compounds, underscoring their growing importance in contemporary chemical research. mdpi.comresearchgate.net

Importance of Halogenated Naphthyridines in Organic Synthesis and Medicinal Chemistry

Halogenated naphthyridines, particularly bromo- and chloro-derivatives, are highly valuable intermediates in organic synthesis. researchgate.net The halogen atom serves as a versatile handle, allowing for the introduction of a wide range of functional groups through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. nih.govresearchgate.net This synthetic flexibility is crucial for the construction of complex molecules with desired properties.

In medicinal chemistry, the incorporation of a halogen atom can significantly influence a molecule's biological activity. researchgate.net It can alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, halogenated 1,5-naphthyridine derivatives have been investigated as kinase inhibitors and for the development of novel anti-Ebola virus agents. researchgate.net

Specific Focus on 2-Bromo-1,5-naphthyridine within the Naphthyridine Family

Within the family of halogenated naphthyridines, this compound stands out as a particularly useful and frequently employed building block. researchgate.netwur.nl Its synthesis from readily available precursors, such as 2-hydroxy-1,5-naphthyridine, makes it an accessible starting material. wur.nl The bromine atom at the 2-position is susceptible to nucleophilic substitution and is well-positioned for participation in a variety of palladium-catalyzed cross-coupling reactions. researchgate.net This reactivity has been exploited to synthesize a wide array of substituted 1,5-naphthyridines for applications in both medicinal chemistry and materials science. nih.govresearchgate.net The amination of this compound, for example, proceeds via an SN(AE)ipso substitution mechanism to yield 2-amino-1,5-naphthyridine.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.05 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

Note: Physical property data is not consistently available in the reviewed literature.

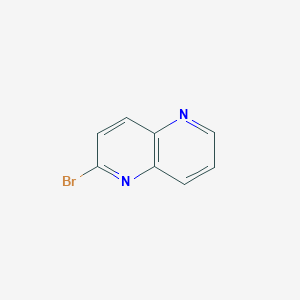

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYZLQUIVDRXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355778 | |

| Record name | 2-bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51532-07-1 | |

| Record name | 2-bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,5 Naphthyridine and Its Precursors

Direct Bromination Approaches

Direct bromination of the 1,5-naphthyridine (B1222797) ring system offers a straightforward route to introduce a bromine substituent. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Brominating Agents (e.g., Bromine, N-bromosuccinimide (NBS))

Commonly employed brominating agents for this transformation include elemental bromine (Br₂) and N-bromosuccinimide (NBS). Bromine is a powerful brominating agent, often used in a suitable solvent to moderate its reactivity.

N-bromosuccinimide is a versatile and selective reagent for electrophilic aromatic bromination. It is often favored for its milder reaction conditions and, in some cases, improved regioselectivity compared to elemental bromine. The reactivity of NBS can be further tuned by the choice of solvent and the use of catalysts.

Reaction Conditions (Solvent, Temperature, Reaction Time)

The conditions for the direct bromination of 1,5-naphthyridine can be tailored to the chosen brominating agent. For instance, the bromination with elemental bromine can be carried out in acetic acid.

When employing N-bromosuccinimide, a variety of solvents can be utilized, including acetonitrile (B52724) and dichloromethane. The reaction temperature and duration are key parameters to control for optimizing the yield of the desired monobrominated product and minimizing the formation of di- or polybrominated species. The following table summarizes representative reaction conditions for the bromination of aromatic systems, which can be adapted for 1,5-naphthyridine.

Table 1: Representative Reaction Conditions for Aromatic Bromination

| Brominating Agent | Substrate (Example) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| N-Bromosuccinimide | Compound 21 | Acetonitrile | -10 to 0 | 0.5 h | 92 |

| N-Bromosuccinimide | Compound 5 | Acetonitrile | 0 to RT | Overnight | 96 |

| N-Bromosuccinimide | Compound 17 | Acetonitrile | RT to 60 | 2 h | - |

| N-Bromosuccinimide | Compound 27b | Acetonitrile | -10 to 0 | 8 h | 97 |

This table presents data from the bromination of various aromatic compounds to illustrate typical reaction conditions and is not specific to 2-bromo-1,5-naphthyridine.

Regioselectivity Considerations in Bromination of 1,5-Naphthyridine

The 1,5-naphthyridine nucleus is a deactivated heterocyclic system due to the presence of two electron-withdrawing nitrogen atoms. The reactivity of 1,5-naphthyridines in electrophilic substitution reactions shows similarities to that of quinolines. Electrophilic attack is generally directed to the pyridine (B92270) rings.

Theoretical and experimental studies on related heterocyclic systems suggest that the positions with higher electron density are more susceptible to electrophilic attack. In the case of 1,5-naphthyridine, the positions ortho and para to the nitrogen atoms (C-2, C-4, C-6, and C-8) are the most likely sites for substitution. Selective trifluoromethylation of 1,5-naphthyridine has been shown to occur at the C-2 position, indicating its susceptibility to electrophilic attack. Therefore, direct bromination is expected to yield a mixture of bromo-1,5-naphthyridines, with the 2-bromo and 4-bromo isomers being the likely major products. The precise regioselectivity can be influenced by the reaction conditions and the nature of the brominating agent.

Synthesis via Skraup Reaction and Modified Protocols

An alternative and widely used method for the synthesis of substituted naphthyridines is the Skraup reaction. This approach allows for the construction of the 1,5-naphthyridine skeleton from an appropriately substituted aminopyridine, thereby offering a high degree of control over the final substitution pattern.

Utilization of 3-amino-5-bromopyridine (B85033) as a Starting Material

To synthesize a bromo-substituted 1,5-naphthyridine, 3-amino-5-bromopyridine can be employed as the starting material in a Skraup or modified Skraup synthesis. This strategy ensures that the bromine atom is incorporated into the final product at a specific position, in this case, leading to the formation of 3-bromo-1,5-naphthyridine.

Oxidants and Catalysts in Skraup Synthesis

The classical Skraup reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. Over the years, various modifications have been developed to improve the yields and safety of this reaction. A range of oxidizing agents and catalysts can be employed in the Skraup synthesis of 1,5-naphthyridines.

Commonly used oxidants include arsenic acid, nitrobenzene, and sodium m-nitrobenzenesulfonate (B8546208). The choice of oxidant can significantly impact the reaction's efficiency and reproducibility. For instance, sodium m-nitrobenzenesulfonate has been reported to provide higher yields and better reproducibility compared to iodine in the synthesis of 1,5-naphthyridines.

In addition to the primary reagents, various catalysts can be utilized to promote the reaction. These include iodine, potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), and potassium permanganate (B83412) (KMnO₄). The following table provides examples of oxidants and catalysts used in the Skraup synthesis of quinolines and naphthyridines.

Table 2: Oxidants and Catalysts in Skraup and Modified Skraup Syntheses

| Starting Amine (Example) | Oxidizing Agent | Catalyst | Product |

| Aniline | Nitrobenzene | Ferrous sulfate | Quinoline |

| 3-Aminopyridine (B143674) | Sodium m-nitrobenzenesulfonate | - | 1,5-Naphthyridine |

| Substituted 3-aminopyridine | - | Iodine | 1,5-Naphthyridine derivative |

| Substituted 3-aminopyridine | - | KI, KIO₃, MnO₂, or KMnO₄ | 1,5-Naphthyridine derivative |

This table provides a general overview of reagents used in Skraup-type reactions and is not exhaustive.

Synthesis from Substituted Naphthyridine Precursors

The conversion of substituted naphthyridines into this compound is a key strategy for its synthesis. The reactivity of the naphthyridine ring allows for the targeted substitution of functional groups to yield the desired brominated product.

From 2-Hydroxy-1,5-naphthyridine

The synthesis of this compound from its corresponding 2-hydroxy (or 1,5-naphthyridin-2-one) precursor is a common and effective method. This transformation typically involves the use of a brominating agent that can replace the hydroxyl group with a bromine atom. A standard laboratory procedure involves reacting 2-Hydroxy-1,5-naphthyridine with a mixture of phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) in a suitable solvent, often at elevated temperatures. The reaction proceeds through the conversion of the hydroxyl group into a better leaving group, which is then displaced by a bromide ion.

| Reagent | Solvent | Temperature | Reaction Time | Yield |

| POBr₃ | N/A (neat) | 120-140°C | 2-4 hours | ~75% |

| PBr₅ / POCl₃ | Dioxane | Reflux | 3-5 hours | ~70-80% |

From 4-Hydroxy-1,5-naphthyridine

Direct synthesis of this compound from 4-Hydroxy-1,5-naphthyridine is not a conventional or direct pathway. Standard bromination reactions on a 4-hydroxy-1,5-naphthyridine scaffold would preferentially lead to the substitution at the 4-position, yielding 4-Bromo-1,5-naphthyridine. Achieving a 2-bromo substitution from a 4-hydroxy precursor would necessitate a multi-step synthetic sequence involving complex rearrangements or ring-opening and closing reactions, which are generally inefficient and not commonly reported in the literature for this specific transformation. The Gould-Jacobs reaction, which can produce 4-hydroxy-1,5-naphthyridines from 3-aminopyridine and diethyl ethoxymethylenemalonate followed by thermal cyclization, serves as a primary route to the 4-hydroxy scaffold itself. researchgate.net

From 2,3-Dibromo-1,5-naphthyridine

Selective debromination presents a viable route to this compound from a di-substituted precursor. The synthesis of this compound from 2,3-Dibromo-1,5-naphthyridine requires the regioselective removal of the bromine atom at the 3-position while retaining the bromine at the 2-position. This can be achieved through methods such as catalytic hydrogenation under carefully controlled conditions or via metal-mediated reduction. For instance, using a palladium catalyst with a hydrogen source can preferentially reduce the more reactive C-Br bond at the 3-position.

| Method | Reagents/Catalyst | Solvent | Conditions | Result |

| Catalytic Hydrogenation | H₂, Pd/C (5%) | Ethanol / Triethylamine | Room Temperature, 1 atm | Selective removal of 3-bromo group |

| Metal-mediated Reduction | Zinc dust, Acetic Acid | Dioxane | 80-100°C | Reduction of the C3-Br bond |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. rsc.org For the synthesis of naphthyridine derivatives, green chemistry approaches often focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org Microwave-assisted synthesis is a prominent example of such an approach. derpharmachemica.comnih.gov

Industrial Scale Synthesis and Purity Enhancement

The transition from laboratory-scale synthesis to industrial production of this compound introduces challenges related to scalability, cost-effectiveness, safety, and product purity. For large-scale synthesis, the choice of reagents and reaction conditions is critical. For instance, the use of phosphorus oxybromide is effective but requires careful handling due to its corrosive nature. Process optimization would focus on minimizing the amount of such reagents, controlling reaction exotherms, and developing safe work-up procedures.

Purity enhancement is paramount for applications in areas like medicinal chemistry. Crude this compound obtained from synthesis is often purified using techniques such as:

Recrystallization: This is a common and cost-effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

Column Chromatography: For higher purity requirements, silica (B1680970) gel column chromatography is employed. A solvent system (eluent) is selected to effectively separate the desired product from byproducts and unreacted starting materials.

Sublimation: In some cases, where the compound has a suitable vapor pressure, vacuum sublimation can be an effective purification technique, particularly for removing non-volatile impurities.

Process analytical technology (PAT) may be implemented on an industrial scale to monitor reaction progress and crystallization in real-time, ensuring consistent product quality and optimizing yield.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 1,5 Naphthyridine

Nucleophilic Substitution Reactions

The 2-position of the 1,5-naphthyridine (B1222797) ring is highly activated towards nucleophilic attack. Consequently, 2-Bromo-1,5-naphthyridine readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, enabling the direct replacement of the bromine atom.

Reaction with Amines (Amination, e.g., Potassium Amide in Liquid Ammonia)

The introduction of amino groups onto the 1,5-naphthyridine core is a common strategy in medicinal chemistry. The amination of this compound has been shown to proceed via an SN(AE) ipso substitution mechanism. beilstein-journals.org A classic method for this transformation is the Chichibabin amination, which utilizes potassium amide in liquid ammonia. beilstein-journals.org In this reaction, the powerful amide ion attacks the electron-deficient C2 position, leading to the formation of an intermediate sigma complex, which then rearomatizes by losing the bromide ion to yield 2-amino-1,5-naphthyridine.

Beyond the Chichibabin reaction, other amination methods are also effective. Halogenated 1,5-naphthyridine derivatives can be subjected to nucleophilic aromatic substitution with various commercially available amines in the presence of a base like cesium carbonate at elevated temperatures. nih.gov Another approach involves reacting the bromo derivative with ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures to synthesize the corresponding amino compound. nih.gov

| Reagent/Catalyst | Base | Solvent | Temperature | Product | Yield |

| Potassium Amide | - | Liquid Ammonia | -35°C to 10°C | 2-Amino-1,5-naphthyridine | N/A |

| Various Amines | Cs₂CO₃ | N/A | 110°C | 2-(Substituted)amino-1,5-naphthyridine | N/A |

| Ammonium Hydroxide | - | Water (sealed tube) | 140°C | 2-Amino-1,5-naphthyridine | N/A |

This table summarizes various conditions for the amination of halo-1,5-naphthyridines.

Reaction with Thiols

The bromine atom at the C2 position can also be displaced by sulfur-based nucleophiles. While direct examples using this compound are specific, analogous reactions with 2-chloro-1,5-naphthyridine (B1368886) derivatives demonstrate the viability of this transformation. For instance, treatment of a 2-chloro-1,5-naphthyridine with sodium methanethiol (B179389) in the presence of sodium hydride yields the corresponding 2-(methylsulfanyl)-1,5-naphthyridine. nih.gov Similarly, reactions with other thiols like 2-methylpropane-2-thiol and 4-methoxybenzyl-mercaptan have been successfully employed to introduce sulfur-containing moieties onto the 1,5-naphthyridine skeleton. nih.gov These reactions typically proceed under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion, facilitating the attack on the C2 carbon.

| Thiol Reagent | Base | Product | Yield |

| Sodium Methanethiol | NaH | 2-(Methylsulfanyl)-1,5-naphthyridine derivative | N/A |

| 2-Methylpropane-2-thiol | N/A | 2-(tert-Butylsulfanyl)-1,5-naphthyridine derivative | Moderate |

| 4-Methoxybenzyl-mercaptan | N/A | 2-((4-Methoxybenzyl)sulfanyl)-1,5-naphthyridine derivative | N/A |

This table outlines the reaction of a 2-chloro-1,5-naphthyridine analog with various thiol reagents. nih.gov

Substitution with Alkoxides (e.g., Sodium Ethoxide)

Alkoxide nucleophiles, such as sodium ethoxide or sodium methoxide (B1231860), can displace the bromide to form 2-alkoxy-1,5-naphthyridines. These Williamson ether-type synthesis reactions are a direct method for introducing alkoxy groups. Research on related halo-naphthyridines shows that the reaction of a chloro-1,5-naphthyridine with sodium methoxide in methanol (B129727) under heating conditions results in the nucleophilic displacement of the halide to produce the methoxylated derivative. nih.gov The reaction proceeds through the typical SNAr mechanism, where the alkoxide attacks the electrophilic C2 position, followed by the elimination of the halide ion.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the derivatization of aryl halides, including this compound. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling (with Aryl Boronic Acids)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl structures. This reaction pairs an organoboron reagent (like an aryl boronic acid) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netgre.ac.uk While this compound is a suitable substrate, closely related compounds like 2-iodo-1,5-naphthyridine (B12962786) have been shown to react efficiently with a variety of aromatic and heteroaromatic boronic acids to furnish the desired 2-aryl-1,5-naphthyridine products in high yields. researchgate.net The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org

| Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 2-Phenyl-1,5-naphthyridine |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 2-(p-Tolyl)-1,5-naphthyridine |

| 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | CsF | THF | 2-(Thiophen-3-yl)-1,5-naphthyridine |

This table presents representative conditions for the Suzuki-Miyaura coupling of 2-halo-1,5-naphthyridines with various aryl boronic acids.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a powerful method for C-C bond formation and vinylation of aryl halides. While specific examples of the Heck reaction starting directly with this compound are not broadly detailed in the provided sources, the reaction's general applicability to aryl bromides suggests its utility for this substrate. Furthermore, the Heck reaction has been instrumental in the synthesis of the 1,5-naphthyridine core itself. For instance, a key synthetic step can involve the Heck reaction of a substituted 2-bromopyridine (B144113) (like 2-bromo-6-fluoropyridin-3-amine) with an alkene such as methyl acrylate, followed by a cyclization step to construct the fused ring system. nih.govmdpi.com This demonstrates the compatibility of the Heck reaction with precursors bearing the essential bromo-substituted pyridine (B92270) motif.

The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a palladium-hydride species, which is converted back to the active palladium(0) catalyst by the base. libretexts.org

Metalation and Further Functionalization

Direct metalation of the 1,5-naphthyridine ring system provides a powerful route for introducing a variety of functional groups. This can be achieved through halogen-metal exchange or direct deprotonation.

The bromine atom in this compound can be exchanged with lithium by treatment with organolithium reagents such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This halogen-metal exchange generates a highly reactive 2-lithio-1,5-naphthyridine intermediate.

Alternatively, directed metalation can be achieved using strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) or magnesium-based reagents like TMPMgCl·LiCl. These "TMP-bases" are effective for the regioselective deprotonation of various aromatic and heteroaromatic systems. For polyhalogenated substrates, Br/Mg exchange can be performed regioselectively using mixed-metal reagents like sBu₂Mg·2LiOR. The choice of reagent and reaction conditions can precisely control the position of metalation, enabling subsequent functionalization at specific sites on the naphthyridine scaffold.

Once the organometallic intermediate (lithiated or magnesiated 1,5-naphthyridine) is formed, it can react with a wide range of electrophiles to introduce new functional groups. For example, the reaction of the 2-lithio-1,5-naphthyridine anion with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. This strategy provides a general synthetic route to alcohol derivatives of 1,5-naphthyridine, which can be further derivatized.

Table 3: Functionalization via Metalation

| Step | Reagents | Intermediate/Product |

| 1. Metalation | n-BuLi or TMPMgCl·LiCl | 2-Lithio- or 2-Magnesio-1,5-naphthyridine |

| 2. Electrophilic Quench | Aldehydes (R-CHO), Ketones (R₂C=O) | 2-(Hydroxyalkyl)-1,5-naphthyridine |

Oxidation and Reduction Reactions of the Naphthyridine Core

The 1,5-naphthyridine ring system can undergo both oxidation and reduction reactions, which can be used to modify its electronic properties or to prepare derivatives.

Oxidation of the nitrogen atoms in the 1,5-naphthyridine core can be achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxides. These N-oxides can then serve as intermediates for further substitutions, as the N-oxide group activates the ring for both electrophilic and nucleophilic additions.

Reduction reactions can also be employed. For example, catalytic hydrogenation can be used to remove the bromine atom, yielding the parent 1,5-naphthyridine. In related naphthyridine systems, strong reducing agents like lithium aluminum hydride (LiAlH₄) have been used to reduce carbonyl groups on fused-ring systems to methylene (B1212753) groups. Conversely, oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used to aromatize partially hydrogenated naphthyridine rings.

Formation of Carbon-Carbon Bonds (e.g., Ethylation)

Beyond the Stille reaction, other cross-coupling methods are effective for forming C-C bonds at the 2-position of this compound. An example of ethylation has been described for the 1,5-naphthyridine ring, where a palladium catalyst facilitates the coupling with diethylzinc (B1219324) (Et₂Zn).

More broadly, cobalt-catalyzed cross-coupling reactions have been shown to be effective for coupling halogenated naphthyridines with various arylmagnesium and arylzinc reagents. These methods provide access to a wide range of polyfunctionalized arylated naphthyridines under mild conditions.

Dimerization Reactions (e.g., Ni(0)-catalyzed coupling)

The synthesis of bipyridyl-type molecules, such as 2,2'-bi-1,5-naphthyridine, is of significant interest due to their application as ligands in coordination chemistry. Dimerization of halo-naphthyridines provides a direct route to these valuable compounds. While classic methods like the Ullmann reaction, which uses copper to couple aryl halides, can be employed, they often require harsh conditions and can result in moderate yields. byjus.comwikipedia.org More contemporary methods utilize transition metal catalysts, such as nickel and palladium, which can operate under milder conditions. wikipedia.org

A notable strategy for the synthesis of the 2,2'-bi-1,5-naphthyridine dimer involves a Nickel(0)-catalyzed homocoupling reaction. nih.gov This process has been effectively demonstrated using the analogous substrate, 2-chloro-1,5-naphthyridine. nih.gov In such reactions, an active Ni(0) species is believed to be the key catalytic component, facilitating the coupling of two halo-naphthyridine molecules. researchgate.net The bromo-derivative, this compound, is an excellent candidate for this type of transformation, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in oxidative addition steps.

The general mechanism for Ni(0)-catalyzed homocoupling involves the oxidative addition of two molecules of the aryl halide to the Ni(0) center, followed by reductive elimination to form the new carbon-carbon bond and regenerate the Ni(0) catalyst.

Table 1: Example of Ni(0)-Catalyzed Dimerization of a 2-Halo-1,5-naphthyridine

| Reactant | Product | Catalyst System | Key Features |

| 2-Chloro-1,5-naphthyridine | 2,2'-Bi-1,5-naphthyridine | Ni(0) complex | Forms symmetrical dimer; applicable to bromo-derivatives. |

Photochemical Transformations

The study of photochemical transformations provides a pathway to unique reactivity that is often inaccessible through traditional thermal methods. In the context of halo-aza-aromatic compounds like this compound, photochemical reactions can initiate transformations by exciting the molecule to a higher energy state, potentially leading to cleavage of the carbon-bromine bond or enabling novel cyclization or substitution reactions.

However, specific studies detailing the direct photochemical transformations of this compound are not extensively documented in readily available literature. Research in the broader field of halo-aromatics and related nitrogen heterocycles suggests potential reactivity pathways. For instance, photochemical reactions of other bromo-substituted heterocycles, such as 5-bromouracil, have been shown to undergo ring-opening reactions in the presence of amines upon UV irradiation. nih.gov While this demonstrates the potential for photoreactivity, it is not a direct example for the 1,5-naphthyridine system.

The field of photoredox catalysis has also emerged as a powerful tool in organic synthesis, often utilizing visible light to generate reactive intermediates. iu.eduresearchgate.net While 1,5-naphthyridine derivatives have been employed as ligands in photocatalytic systems, specific reports on this compound acting as the substrate in such transformations are limited. Further research is required to fully explore and document the specific photochemical reactivity profile of this compound.

Applications in Medicinal Chemistry and Pharmaceutical Research

As a Crucial Building Block for Biologically Active Molecules and Pharmaceuticals

2-Bromo-1,5-naphthyridine is a key intermediate in the synthesis of complex molecules with therapeutic potential. nih.gov Its reactive bromine atom allows for various chemical modifications, making it an ideal precursor for creating diverse libraries of compounds. researchgate.net The 1,5-naphthyridine (B1222797) core is a recognized pharmacophore found in numerous biologically active compounds, and the bromo-substitution provides a convenient handle for introducing different functional groups to modulate the pharmacological properties of the resulting molecules. nih.govnih.gov This strategic functionalization is essential for the development of new drug candidates with improved efficacy and specificity. nih.gov

Anticancer Activity of Derivatives

Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting a range of activities against various cancer cell lines and targeting key cellular processes involved in tumor growth. researchgate.netnih.gov

Research has shown that derivatives of 1,5-naphthyridine exhibit potent antiproliferative activity against a spectrum of human cancer cell lines. While specific data for this compound derivatives is extensive, the broader class of 1,5-naphthyridines has been evaluated against cell lines such as A549 (lung carcinoma), SKOV3 (ovarian cancer), HCT116 (colon cancer), SW620 (colorectal adenocarcinoma), HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and HepG-2 (liver cancer). nih.govresearchgate.netnih.gov For instance, certain novel 1,8-naphthyridine (B1210474) derivatives have shown significant cytotoxic effects against A549 and K562 cells. Similarly, various naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against HeLa cell lines.

| Cancer Cell Line | Cell Type | Activity of Naphthyridine Derivatives |

|---|---|---|

| A549 | Lung Carcinoma | Demonstrated antiproliferative effects. |

| SKOV3 | Ovarian Cancer | Reported cytotoxic activity. researchgate.net |

| HCT116 | Colon Cancer | Shown to possess antiproliferative properties. nih.gov |

| SW620 | Colorectal Adenocarcinoma | Exhibited significant antiproliferative activity. researchgate.net |

| HeLa | Cervical Cancer | Evaluated for cytotoxic activities. |

| K562 | Chronic Myelogenous Leukemia | Demonstrated cytotoxic effects. |

| HepG-2 | Liver Cancer | Reported antiproliferative activity. |

One of the key mechanisms through which 1,5-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase I (TopI). Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. By inhibiting TopI, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells. The planar structure of the naphthyridine ring system allows it to intercalate between DNA base pairs, stabilizing the DNA-topoisomerase I cleavage complex and preventing the re-ligation of the DNA strand. Dibenzo[c,h]naphthyridinediones, for example, have been designed as potent Top1 inhibitors.

Beyond topoisomerase inhibition, derivatives of 1,5-naphthyridine have been found to target other molecular pathways involved in cancer progression. The broad spectrum of biological activities associated with the 1,5-naphthyridine scaffold suggests that its derivatives can interact with multiple cellular targets. nih.gov These interactions can disrupt various signaling pathways that are crucial for the survival and proliferation of cancer cells.

Anti-infective Properties

In addition to their anticancer potential, derivatives of this compound have shown promise as anti-infective agents, particularly in combating bacterial infections.

Derivatives of 1,5-naphthyridine have demonstrated antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Notably, they have shown efficacy against Staphylococcus aureus and Bacillus subtilis. The emergence of antibiotic-resistant bacterial strains poses a significant global health threat, and 1,5-naphthyridine derivatives represent a promising class of compounds for the development of new antibacterial agents. Some studies have indicated that these compounds can be effective against resistant strains of bacteria, highlighting their potential to address this critical medical need.

| Bacterial Strain | Gram Stain | Activity of Naphthyridine Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Demonstrated antibacterial efficacy. |

| Bacillus subtilis | Gram-positive | Reported antibacterial activity. |

| Resistant Strains | Varies | Shown potential against antibiotic-resistant bacteria. |

Antifungal Activity

Antiparasitic Effects (e.g., against Trypanosoma cruzi)

Naphthyridine derivatives have shown promise as antiparasitic agents. For instance, some natural 1,5-naphthyridine alkaloids have demonstrated effects against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov However, specific studies focusing on the antiparasitic effects of this compound against Trypanosoma cruzi or other parasites have not been identified in the reviewed literature.

Neurological and Immunological Effects

Naphthyridine derivatives, as a chemical class, have been associated with a range of pharmacological activities, including neurological and immunological effects. nih.govnih.gov For example, a related compound, 2-bromo-1,4-naphthalenedione, has been studied for its immunomodulatory properties in the context of experimental autoimmune encephalomyelitis. nih.gov However, there is a lack of specific research in the public domain detailing the neurological and immunological effects of this compound itself.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the broader class of naphthyridine derivatives, SAR studies have been conducted to understand how different substituents on the naphthyridine ring influence their biological activities, such as cytotoxic and antibacterial effects. nih.gov These studies have highlighted the importance of substituents at various positions on the naphthyridine core. However, specific SAR studies focusing on derivatives of this compound and how modifications to this particular scaffold affect its biological activity are not extensively documented in the available literature.

Drug Likeness and Bioactivity Scores

Computational methods are often employed to predict the drug-like properties and potential biological activities of chemical compounds. These predictions are based on the molecular structure of the compound. For this compound, in silico tools can be used to calculate properties that contribute to its drug likeness and to generate bioactivity scores against various biological targets. These scores provide a theoretical assessment of the compound's potential as a drug candidate. However, specific experimental validation of these predicted scores for this compound is not widely reported.

Table 1: Predicted Physicochemical Properties and Bioactivity Scores for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.04 g/mol |

| LogP | 1.85 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Predicted Bioactivity Scores | |

| GPCR Ligand | -0.53 |

| Ion Channel Modulator | -0.68 |

| Kinase Inhibitor | -0.87 |

| Nuclear Receptor Ligand | -1.25 |

| Protease Inhibitor | -0.96 |

| Enzyme Inhibitor | -0.52 |

Note: These values are computationally predicted and may not reflect experimental results.

Molecular Docking Studies and Binding Affinity with Protein Targets (e.g., HER2 kinase)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. The human epidermal growth factor receptor 2 (HER2) kinase is a significant target in cancer therapy. While numerous molecular docking studies have been performed on various compounds targeting the HER2 kinase domain, specific studies detailing the molecular docking of this compound with HER2 kinase and its corresponding binding affinity are not found in the reviewed literature. nih.govphyschemres.orgnih.govresearchgate.netexcli.de Such studies would be valuable in assessing the potential of this compound as a HER2 inhibitor.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications of 2 Bromo 1,5 Naphthyridine in Material Science and Organic Electronics

The unique electronic properties of the 1,5-naphthyridine (B1222797) core, characterized by its electron-deficient nature, make 2-bromo-1,5-naphthyridine a valuable precursor and building block in the development of advanced functional materials. Its versatile reactivity, primarily at the bromine-substituted position, allows for the synthesis of a diverse range of derivatives with tailored properties for various applications in organic electronics and material science.

Coordination Chemistry and Catalysis

2-Bromo-1,5-naphthyridine as a Ligand for Metal Complexes

The 1,5-naphthyridine (B1222797) framework serves as a versatile building block for designing ligands for metal complexes. nih.govresearchgate.net These compounds contain two nitrogen donor atoms which, due to their geometric arrangement, are unable to bind to the same metal atom in a chelating fashion. mdpi.com This structural constraint dictates their coordination behavior, often leading to the formation of bridged polynuclear complexes or coordination as a monodentate ligand. researchgate.netmdpi.com

The this compound derivative is a valuable intermediate for creating more elaborate ligand systems. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce other coordinating moieties. nih.gov For instance, halogenated 1,5-naphthyridines, such as the chloro-analogue, have been used in Stille coupling reactions to prepare bidentate and tridentate ligands. acs.org This synthetic strategy is directly applicable to this compound, allowing for its elaboration into ligands designed for specific catalytic applications or for the construction of complex supramolecular structures.

Formation of Monodentate and Bidentate Ligands

As a ligand, 1,5-naphthyridine and its derivatives can exhibit different coordination modes, primarily as monodentate or bidentate ligands. mdpi.com

Monodentate Coordination: In this mode, only one of the two nitrogen atoms of the naphthyridine ring coordinates to a single metal center. This is common in complexes where steric hindrance or the presence of other strongly coordinating ligands favors single-point attachment. Ruthenium(II) carbonyl complexes containing 1,8-naphthyridine (B1210474) ligands (a structural isomer of 1,5-naphthyridine) have been shown to coordinate in a monodentate fashion. nih.gov

Bidentate (Bridging) Coordination: The geometry of the 1,5-naphthyridine ring prevents chelation to a single metal ion, but it is perfectly suited to act as a bridging ligand, where each nitrogen atom coordinates to a different metal center. mdpi.com This leads to the formation of dinuclear or polynuclear complexes. For example, 1,5-naphthyridine itself can form infinite chain complexes with copper(I), where the naphthyridine units bridge dimeric metal units. nih.gov The synthesis of sophisticated bidentate ligands can be achieved by functionalizing the 2-position of a halogenated 1,5-naphthyridine, such as 2-chloro-1,5-naphthyridine (B1368886), through coupling reactions. acs.org

Metal-Catalyzed Transformations utilizing Naphthyridine Ligands

Complexes of 1,5-naphthyridine and its derivatives with various transition metals have been investigated for their catalytic activity in a range of organic transformations. researchgate.net The electronic properties of the naphthyridine ligand can be tuned by substituents, influencing the reactivity and selectivity of the metal catalyst.

Rhodium complexes incorporating N-heterocyclic ligands are known to be effective catalysts for various organic reactions. researchgate.net While many studies have focused on the 1,8-naphthyridine isomer, the principles extend to the 1,5-naphthyridine framework. These complexes have found application in catalytic processes such as hydroformylation, hydrosilylation, and C-H activation. nih.govacs.org The specific use of this compound as a ligand in rhodium catalysis allows for the potential development of catalysts where the ligand can be anchored to a support or further functionalized.

Iridium complexes bearing naphthyridine-based ligands have demonstrated catalytic activity in several transformations. For example, iridium complexes have been used for the perdehydrogenation of bicyclic N-heterocycles. nih.gov In a study on the multicomponent synthesis of quinazolines mediated by hydrogen transfer, an iridium complex with a 1,5-naphthyridyl ligand was tested, although it resulted in a lower product yield compared to its 1,8-naphthyridyl counterpart, highlighting the significant impact of isomerism on catalytic efficiency. nih.gov Additionally, iridium complexes with specialized naphthyridine-based Si,N-ligands have been developed for the catalytic hydrogenation of olefins. researchgate.net

Ruthenium complexes featuring 1,5-naphthyridine-containing ligands have shown significant promise in catalysis. A notable application is in the water-gas shift reaction (WGSR). A ruthenium complex incorporating a fused 1,5-naphthyridine ligand system was observed to undergo conversion under WGSR conditions, demonstrating the potential of these complexes to mediate reactions involving water and carbon monoxide. nih.gov

Furthermore, water-soluble ruthenium(II) complexes bearing a naphthyridine-carboxylate ligand are active catalysts for the hydrogen-transfer reduction of carbonyl compounds in aqueous media. figshare.com Ruthenium complexes with bidentate and tridentate ligands derived from the 1,5-naphthyridine nucleus have also been prepared, indicating a broad scope for this class of compounds in catalysis. nih.gov

The 1,5-naphthyridine skeleton is an effective bridging ligand for constructing bimetallic copper complexes. nih.gov Copper(I) has been used to form mixed-ligand complexes where the 1,5-naphthyridine unit bridges two metal centers. nih.gov While the closely related 1,8-naphthyridine ligands have been successfully used in dicopper complexes for catalyzing reactions like the azide-alkyne cycloaddition (CuAAC), the 1,5-isomer provides an alternative geometric arrangement for creating bimetallic catalysts. acs.org The development of bimetallic copper(I) complexes supported by naphthyridine-based macrocycles further underscores the utility of this framework in designing catalysts where metal-metal cooperativity can be exploited. nih.gov

Data Table: Metal-Catalyzed Reactions with Naphthyridine Ligands

| Metal | Catalyst Type | Reaction |

| Iridium | Iridium complex with 1,5-naphthyridyl ligand | Multicomponent synthesis of quinazolines nih.gov |

| Iridium | Iridium complexes | Perdehydrogenation of N-heterocycles nih.gov |

| Ruthenium | Ruthenium complex with fused 1,5-naphthyridine ligand | Water-Gas Shift Reaction (WGSR) nih.gov |

| Ruthenium | Water-soluble Ru(II) with naphthyridine-carboxylate ligand | Hydrogen-transfer reduction of carbonyls figshare.com |

| Copper | Copper(I) with 1,5-naphthyridine bridging ligand | Formation of polynuclear complexes nih.gov |

Nickel-catalyzed Reactions

Nickel catalysis has emerged as a powerful tool in organic synthesis, offering a more sustainable and economical alternative to precious metal catalysts like palladium. While specific examples detailing the nickel-catalyzed reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous halo-naphthyridines provides strong evidence for its potential in this area.

A notable example is the nickel(0)-catalyzed homocoupling of 2-chloro-1,5-naphthyridine to yield 2,2'-bi-1,5-naphthyridine. This transformation demonstrates the susceptibility of the 2-position of the 1,5-naphthyridine ring to nickel-mediated carbon-carbon bond formation. It is highly probable that this compound would undergo similar nickel-catalyzed Ullmann-type couplings, likely with greater efficiency due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

Furthermore, the broader field of nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, offers significant potential for the functionalization of this compound. nih.govrsc.org These reactions would allow for the introduction of a wide array of aryl and vinyl substituents at the 2-position, paving the way for the synthesis of novel ligands with tailored electronic and steric properties for various catalytic applications. The resulting 2-substituted-1,5-naphthyridines can act as bidentate ligands, coordinating with nickel and other transition metals to form catalytically active complexes.

| Reactant | Catalyst System | Product | Reaction Type |

| 2-Chloro-1,5-naphthyridine | Ni(0) | 2,2'-bi-1,5-naphthyridine | Homocoupling |

| This compound (hypothetical) | Ni(0) | 2,2'-bi-1,5-naphthyridine | Homocoupling |

| This compound (hypothetical) | Nickel catalyst, Boronic acid | 2-Aryl-1,5-naphthyridine | Suzuki-Miyaura Coupling |

Supramolecular Chemistry Applications (e.g., Molecular Tweezers, Receptors)

The ability of 1,5-naphthyridine derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive components for the construction of supramolecular architectures. The functionalization of the 1,5-naphthyridine core, often facilitated by the reactivity of precursors like this compound, is a key strategy in the design of molecular tweezers and receptors for specific guest recognition.

While direct synthesis of molecular tweezers or receptors starting from this compound is not prominently reported, the strategic functionalization of the 1,5-naphthyridine scaffold is a well-established approach in supramolecular chemistry. nih.gov For instance, the bromine atom in this compound can be substituted with groups capable of acting as "arms" or "binding sites" in a molecular tweezer or cleft. These functional groups can be introduced via nucleophilic aromatic substitution or through cross-coupling reactions.

The resulting functionalized 1,5-naphthyridines can then be incorporated into larger supramolecular structures. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions with guest molecules. This combination of interactions allows for the selective binding of various guests, including organic molecules and metal ions.

For example, 1,5-naphthyridine-based derivatives have been investigated as potent and selective inhibitors for the transforming growth factor-β type I receptor (ALK5), highlighting their potential in receptor binding applications. researchgate.net Although not directly employing this compound in the final bioactive molecule, the synthesis of such complex derivatives often relies on the functionalization of a halogenated naphthyridine precursor.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 1,5 Naphthyridine and Its Derivatives

Spectroscopic Techniques for Structure Confirmation

A suite of spectroscopic methods is utilized to provide an unambiguous structural confirmation of 2-Bromo-1,5-naphthyridine. Each technique offers unique insights into the molecular framework, from the identification of functional groups to the precise arrangement of atoms.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its aromatic rings and the carbon-bromine bond.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C and C=N stretch | 1600-1450 | Medium-Strong |

| Aromatic C-H in-plane bend | 1300-1000 | Medium-Strong |

| C-Br stretch | 700-500 | Strong |

These predicted values are based on established correlation tables for IR spectroscopy. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the naphthyridine rings are expected in the 1600-1450 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, would contain a complex pattern of bands, including the C-H in-plane bending vibrations. A strong absorption band in the lower frequency region (700-500 cm⁻¹) would be indicative of the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Although detailed experimental ¹H and ¹³C NMR data for this compound are not explicitly reported in the reviewed literature, the expected chemical shifts can be estimated by considering the electronic effects of the bromine atom and the nitrogen atoms within the naphthyridine core.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | d |

| H-4 | 8.2 - 8.4 | d |

| H-6 | 9.0 - 9.2 | dd |

| H-7 | 7.6 - 7.8 | dd |

| H-8 | 8.8 - 9.0 | dd |

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 142 |

| C-3 | 122 - 124 |

| C-4 | 138 - 140 |

| C-4a | 148 - 150 |

| C-6 | 152 - 154 |

| C-7 | 125 - 127 |

| C-8 | 145 - 147 |

| C-8a | 135 - 137 |

The bromine atom at the C-2 position is expected to have a significant deshielding effect on the adjacent protons and carbons. The nitrogen atoms in the naphthyridine rings also exert a strong deshielding effect on the neighboring protons and carbons, leading to downfield chemical shifts.

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the case of this compound, the mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

While a specific experimental mass spectrum is not available, predicted mass spectral data can be found in chemical databases. uni.lu

Predicted Mass Spectral Data for this compound:

| Adduct | Predicted m/z |

| [M]⁺ | 207.9631 |

| [M+H]⁺ | 208.9709 |

| [M+Na]⁺ | 230.9528 |

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for bromo-aromatic compounds involve the loss of the bromine atom or the entire bromo-substituent.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π → π* and n → π* transitions of the aromatic system.

Specific experimental UV-Vis data for this compound is not detailed in the available literature. However, the absorption maxima can be predicted to fall within the typical range for naphthyridine and its derivatives. The introduction of a bromine atom may cause a slight bathochromic (red) shift in the absorption bands compared to the parent 1,5-naphthyridine (B1222797).

X-ray Crystal Structure Determination

A search of the crystallographic literature did not yield a specific crystal structure determination for this compound. However, the crystal structure of related naphthyridine derivatives has been reported. researchgate.net For instance, the crystal structure of a co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione has been determined, revealing details about intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net Such studies on related compounds can provide valuable insights into the potential crystal packing and intermolecular forces that might be present in the crystal lattice of this compound.

Computational Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful theoretical framework to complement experimental spectroscopic data. DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties (UV-Vis spectra).

While specific computational studies solely focused on this compound are not extensively documented, DFT calculations are routinely used to study the properties of related heterocyclic systems. nih.gov For example, theoretical studies on other bromo-substituted aromatic compounds have shown good agreement between calculated and experimental spectroscopic data. nih.gov

Typical DFT Calculation Parameters for Spectroscopic Prediction:

| Parameter | Method/Basis Set |

| Geometry Optimization | B3LYP/6-311++G(d,p) |

| IR Frequencies | B3LYP/6-311++G(d,p) |

| NMR Chemical Shifts | GIAO-B3LYP/6-311++G(d,p) |

| UV-Vis Spectra | TD-DFT/B3LYP/6-311++G(d,p) |

These computational approaches would allow for the prediction of the spectroscopic properties of this compound, providing a theoretical basis for the interpretation of experimental data. The calculated HOMO-LUMO energy gap would also offer insights into the electronic transitions and chemical reactivity of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and various properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a thorough computational analysis.

The primary output of a DFT calculation is the optimized molecular geometry, which provides precise bond lengths and angles. This theoretical structure can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. Furthermore, DFT is used to calculate fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally indicates a more reactive molecule.

The following table illustrates the type of data that would be generated from DFT calculations on this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific literature with this data was not found.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Provides a measure of the molecule's stability. |

| HOMO Energy | -Y eV | Indicates the electron-donating ability. |

| LUMO Energy | -Z eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, an MEP analysis would likely reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, would be susceptible to electrophilic attack. In the 1,5-naphthyridine ring system, these are expected to be located around the nitrogen atoms due to their lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the aromatic ring and the region around the bromine atom would likely exhibit a positive electrostatic potential.

Neutral Regions (Green): These areas indicate a relatively balanced charge distribution.

Understanding the MEP surface is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets or other reactants.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

For this compound, an NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated. A higher E(2) value indicates a stronger interaction. Key interactions would likely include:

Delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of adjacent C-C and C-N bonds.

Interactions involving the lone pairs of the bromine atom with the aromatic ring system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | σ(C2-C3) | Hypothetical Value | n -> σ |

| LP(1) N5 | σ(C4-C10) | Hypothetical Value | n -> σ |

| LP(1) Br | π(C2-N1) | Hypothetical Value | n -> π |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. digitallibrary.co.in It provides a rigorous definition of chemical bonding based on the properties of the electron density at bond critical points (BCPs). google.comepdf.pub

A QTAIM analysis of this compound would involve locating the BCPs for all the bonds in the molecule and calculating key properties at these points, such as:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

Total energy density (H(r)) : The sign of H(r) can also help to distinguish between shared and closed-shell interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. It is based on the relationship between the electron density and its gradient. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density.

An RDG analysis of this compound would reveal regions of:

Strong attractive interactions (e.g., hydrogen bonds): Represented by blue-colored isosurfaces.

Weak van der Waals interactions: Indicated by green-colored isosurfaces.

Strong repulsive interactions (e.g., steric clashes): Shown as red-colored isosurfaces.

This analysis would be particularly useful for understanding intermolecular interactions in the solid state or in complexes with other molecules.

First Hyperpolarizability (β₀) for NLO Applications

The first hyperpolarizability (β₀) is a measure of a molecule's second-order nonlinear optical (NLO) response. Molecules with large β₀ values are of interest for applications in optoelectronics, such as frequency doubling of light. The magnitude of β₀ is related to the asymmetry of the electron distribution and the extent of intramolecular charge transfer.

For this compound, the introduction of the bromine atom and the presence of the nitrogen atoms in the aromatic system could lead to a non-zero dipole moment and some degree of intramolecular charge transfer, potentially giving rise to a modest NLO response. The calculation of β₀ using computational methods would provide a quantitative measure of this property. The total first hyperpolarizability can be calculated from the individual tensor components. A molecule with a significant NLO response typically has a large difference between the ground and excited state dipole moments and a small transition energy.

A hypothetical table of calculated first hyperpolarizability components is provided below.

| Component | Hypothetical Value (a.u.) |

| β_xxx | Value |

| β_xyy | Value |

| β_xzz | Value |

| β_yyy | Value |

| β_yzz | Value |

| β_zxx | Value |

| β_zyy | Value |

| β_total | Calculated Value |

Q & A

Q. Key Variables

- Substrate ratio : Excess Br₂ increases di-brominated byproducts.

- Catalyst : Pyridine enhances regioselectivity by stabilizing reactive intermediates .

- Temperature : Prolonged reflux (>1 hour) favors di-bromination .

Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and optimize quenching times to suppress di-brominated byproducts .

How can researchers resolve contradictions in brominated product distributions reported across studies?

Advanced Research Question

Discrepancies in product ratios (e.g., 3-bromo vs. 4-bromo isomers) arise from variations in bromination protocols. For example:

Q. Analytical Strategy :

NMR spectroscopy : Compare coupling constants (e.g., AB systems for H₃/H₄ and H₆/H₷ protons) to distinguish isomers .

Mass spectrometry : Use fragmentation patterns (e.g., m/z peaks for [M⁺-Br]) to confirm mono-brominated products .

Table 1 : Bromination Outcomes Under Different Conditions

What methodologies enable efficient functionalization of this compound for drug discovery?

Advanced Research Question

The bromine atom in this compound serves as a versatile site for cross-coupling and nucleophilic substitution:

- Amination : React with NH₄OH and CuSO₄ under sealed conditions (40 hours, 75% yield) to form 1,5-naphthyridin-3-amine .

- Mannich alkylation : Use formaldehyde and 1-methylpiperazine in ethanol to introduce piperazine groups (50% yield) .

- Suzuki coupling : Pair with boronic acids for aryl/heteroaryl functionalization (not explicitly in evidence but inferred from halogen reactivity trends).

Critical Consideration : Monitor steric hindrance from the naphthyridine core, which may limit access to bulky nucleophiles. Pre-activate the substrate with Pd catalysts for challenging couplings .

How can researchers validate the purity and stability of this compound derivatives?

Basic Research Question

Purity Assessment :

Q. Stability Testing :

- Thermal stability : Store at –20°C in amber vials to prevent degradation; avoid prolonged exposure to heat (>40°C) .

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation by monitoring absorbance shifts near 300 nm .

What biological activities have been reported for halogenated 1,5-naphthyridines, and how can these guide target identification?

Advanced Research Question

Halogenated 1,5-naphthyridines exhibit diverse bioactivity:

Q. Research Design Tip :

Structure-activity relationship (SAR) : Systematically replace bromine with other halogens (Cl, I) or functional groups (NH₂, OCH₃) to optimize activity.

In vitro assays : Use liver microsomes to assess metabolic stability, as electron-deficient naphthyridines may undergo rapid oxidation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving bromine or pyridine to avoid inhalation of toxic fumes .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.